Halazone
Overview
Description
It has been widely used as a disinfectant for drinking water, particularly in situations where treated tap water is not available . Halazone tablets were commonly used during World War II by U.S. soldiers for portable water purification .
Mechanism of Action
Target of Action
Halazone, also known as 4-(dichlorosulfamoyl)benzoic acid, is a chemical compound that has been widely used to disinfect drinking water . The primary target of this compound is the microorganisms present in the water. It acts as an antimicrobial agent, inhibiting the growth of these microorganisms and thus making the water safe for consumption .
Mode of Action
This compound’s disinfecting activity is mainly due to the hypochlorous acid (HClO) released by hydrolysis of the chlorine-nitrogen bonds when the product is dissolved in water . The chemical reaction can be represented as follows:
(R1)(R2)NCl+H2O→HOCl+(R1)(R2)NH(R1)(R2)NCl + H_2O \rightarrow HOCl + (R1)(R2)NH (R1)(R2)NCl+H2O→HOCl+(R1)(R2)NH
The hypochlorous acid produced is a powerful oxidizer and chlorinating agent that destroys or denatures many organic compounds . This effectively kills the microorganisms in the water, rendering it safe for consumption.
Biochemical Pathways
It is known that the hypochlorous acid produced by this compound can disrupt the cellular processes of microorganisms, leading to their death
Pharmacokinetics
This compound is a white powder or crystalline solid with a chlorine-like odor . It is slightly soluble in water and is soluble in alcohol, glacial acetic acid, alkali hydroxides, and alkali carbonates . These properties affect the absorption, distribution, metabolism, and excretion (ADME) of this compound, and thus its bioavailability.
Result of Action
The primary result of this compound’s action is the disinfection of water. By releasing hypochlorous acid, this compound effectively kills microorganisms in the water, making it safe for consumption . On a molecular and cellular level, the hypochlorous acid disrupts the cellular processes of the microorganisms, leading to their death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the water can affect the rate at which this compound releases hypochlorous acid . Additionally, the presence of other substances in the water, such as organic matter, can react with this compound and reduce its effectiveness . Therefore, the specific conditions of the environment in which this compound is used can significantly impact its action.
Biochemical Analysis
Biochemical Properties
Halazone plays a crucial role in biochemical reactions due to its ability to release hypochlorous acid upon hydrolysis. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit carbonic anhydrase II with a dissociation constant (Kd) value of 1.45 µM . Additionally, it protects sodium channels from inactivation, highlighting its interaction with ion channels . The nature of these interactions involves the oxidation and chlorination of organic compounds, leading to their denaturation or destruction .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The hypochlorous acid released by this compound acts as a powerful oxidizer, leading to the denaturation of proteins and other cellular components . This can result in the inhibition of cellular processes and, in some cases, cell death. This compound’s impact on cell signaling pathways and gene expression further underscores its role in modulating cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to release hypochlorous acid through the hydrolysis of chlorine-nitrogen bonds. This hypochlorous acid acts as a potent oxidizing and chlorinating agent, targeting various biomolecules. This compound binds to enzymes and proteins, leading to their inhibition or activation. For example, its inhibition of carbonic anhydrase II affects the enzyme’s activity, altering cellular pH regulation . Additionally, this compound’s interaction with sodium channels prevents their inactivation, impacting ion transport and cellular excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is known to decompose at temperatures around 195°C, emitting chlorine and nitrous and sulfur oxides . Over time, the stability of this compound solutions can decrease, leading to reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure resulting in cellular damage and altered metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively disinfects water without causing significant adverse effects. At higher doses, toxic effects have been observed. For instance, an oral dose of 1.0 g/kg in rats caused lesions in the gastric mucosa, while an intravenous dose of 300 mg/kg resulted in pulmonary congestion and edema . These findings highlight the importance of dosage in determining the safety and efficacy of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. In rabbits, this compound is metabolized to p-sulphonamidobenzoic acid . This metabolic transformation underscores the compound’s involvement in biochemical processes. Additionally, this compound’s impact on metabolic flux and metabolite levels can influence cellular metabolism, further highlighting its role in metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation. For example, this compound’s binding to sodium channels influences its distribution within excitable tissues . Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects and optimizing its use in various applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For instance, this compound’s interaction with carbonic anhydrase II suggests its localization in regions where this enzyme is active . Additionally, its effects on sodium channels indicate its presence in excitable cell membranes . The subcellular localization of this compound is essential for understanding its biochemical and cellular effects.
Preparation Methods
Halazone can be synthesized through several methods. One common method involves the chlorination of p-sulfonamidobenzoic acid in an alkaline medium . Another synthesis route is the oxidation of dichloramine-T with potassium permanganate in a mild alkaline medium . Industrial production methods typically involve these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Halazone undergoes various chemical reactions, including hydrolysis and oxidation. When dissolved in water, this compound hydrolyzes to release hypochlorous acid (HClO), a powerful oxidizer and chlorinating agent . This reaction can be represented as:
(R1)(R2)NCl+H2O→HOCl+(R1)(R2)NH
The hypochlorous acid formed is responsible for the disinfecting activity of this compound, as it destroys or denatures many organic compounds .
Scientific Research Applications
Halazone has several scientific research applications. It has been used as a disinfectant for drinking water, contact lenses, and solid biological wastes . Additionally, this compound has been patented for use in determining the amount of iodine in fats and oils . Its disinfectant properties have also been studied using various pathogenic viruses, demonstrating its effectiveness in inactivating these viruses .
Comparison with Similar Compounds
Halazone is similar to other chlorine-releasing compounds such as sodium hypochlorite, chloramine-T, and sodium dichloroisocyanurate . this compound has unique properties that make it suitable for specific applications. For example, it has been widely used for portable water purification due to its ability to release hypochlorous acid upon hydrolysis . Sodium dichloroisocyanurate has largely replaced this compound in some applications due to its longer shelf life and stability .
Properties
IUPAC Name |
4-(dichlorosulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c8-10(9)15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDVQPODLRGWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S | |
Record name | HALAZONE | |
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DSSTOX Substance ID |
DTXSID9025370 | |
Record name | Halazone | |
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Molecular Weight |
270.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Halazone is a fine white powder with an odor of chlorine. (NTP, 1992), Solid with an odor of chlorine; [Merck Index] | |
Record name | HALAZONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Halazone | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | HALAZONE | |
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CAS No. |
80-13-7 | |
Record name | HALAZONE | |
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Record name | Halazone | |
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Record name | Halazone [USP:INN] | |
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Record name | halazone | |
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Record name | halazone | |
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Record name | Benzoic acid, 4-[(dichloroamino)sulfonyl]- | |
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Record name | Halazone | |
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Record name | Halazone | |
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Record name | HALAZONE | |
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Melting Point |
415 °F (NTP, 1992) | |
Record name | HALAZONE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism of action isn't fully detailed in the provided research, studies indicate that halazone acts as a disinfectant by releasing hypochlorous acid (HOCl) in water. [, ] This HOCl is a strong oxidizing agent that effectively eliminates a wide range of waterborne bacteria, including Escherichia coli and Salmonella typhi. [, ]
A: Research highlights the importance of using dry ingredients in the formulation of this compound tablets. [] The presence of moisture significantly accelerates the decomposition of this compound, reducing its shelf-life and effectiveness as a disinfectant. Tablets formulated with dry borax or sodium carbonate exhibit superior stability compared to those containing sodium bicarbonate or salts with water molecules trapped within their crystal structure. []
A: Studies indicate that water hardness does not significantly interfere with the sterilizing action of this compound. [] This feature makes this compound a versatile disinfectant for treating various water sources, regardless of their mineral content.
A: Contrary to earlier beliefs, this compound has proven effective against Giardia cysts. [] Studies demonstrate that commercially available this compound tablets, when used as directed, can successfully eliminate Giardia cysts, contributing to safer drinking water.
A: Research suggests a strong correlation between the redox potential of chlorinated water and its ability to kill Escherichia coli. [] In studies comparing various chlorine compounds, including this compound, measuring the redox potential proved to be a better indicator of disinfecting power compared to measuring available chlorine levels. []
A: Research has revealed that this compound acts as an inhibitor of human carbonic anhydrase II (CA II). [] This enzyme plays a crucial role in various physiological processes. This finding suggests the potential for this compound to be further investigated for medicinal applications, although this is not its current primary use.
A: this compound is a p-sulphondichloraminobenzoic acid with the chemical formula C7H5Cl2NO4S. [] Unfortunately, the provided research does not offer detailed spectroscopic data like NMR or IR spectra.
A: Studies investigated the effect of combining this compound with chalk in water treatment. [, ] Results showed that this combination could accelerate the sedimentation rate of impurities in surface water, potentially improving the overall efficiency of the disinfection process.
A: Yes, research investigated "Chlor-floc" tablets, which utilize flocculation and disinfection. [] One variant, Chlor-floc B, containing dichloro-S-triazine-trione, exhibited rapid and efficient removal of E. coli, coliphage V1, and poliovirus 1 from test water, highlighting the continuous development of water purification technologies. []
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